molecular formula C20H24N2O3 B11814193 tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11814193
M. Wt: 340.4 g/mol
InChI Key: IOFJOXLEFVAZRZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenoxypyridine moiety, and a pyrrolidine ring. Its molecular formula is C19H24N2O3.

Preparation Methods

The synthesis of tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-phenoxypyridine with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypyridine moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its phenoxypyridine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-14-8-12-17(22)16-11-7-13-21-18(16)24-15-9-5-4-6-10-15/h4-7,9-11,13,17H,8,12,14H2,1-3H3

InChI Key

IOFJOXLEFVAZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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